3-Bromo-4-pyridinecarboxaldehyde hydrochloroide

Cross-Coupling Carbonylative Suzuki Pyridine Halide Reactivity

Researchers often face reproducibility issues in multi-step syntheses due to unstable free-base aldehydes. This hydrochloride salt (≥98% purity) provides a stable, bifunctional building block with a balanced 3-Br/4-CHO pattern ideal for tandem Pd catalysis. • One-pot Heck-aldol cascade to 3-substituted isoquinolines in 64-82% yield. • Validated precursor for nanomolar TGR5 agonist (EC₅₀ = 1.4 nM) SAR studies. • Efficient carbonylative Suzuki coupling (56-89% yield); chloro analogs fail. • Crystalline solid, room-temperature shipping; no argon-protected handling needed.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 1449008-16-5
Cat. No. B1378156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-pyridinecarboxaldehyde hydrochloroide
CAS1449008-16-5
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C=O)Br.Cl
InChIInChI=1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H
InChIKeyDABBQEWRRGZBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: Core Heterocyclic Building Block


3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a halogenated pyridinecarboxaldehyde salt (C₆H₅BrClNO, MW 222.47) in which a bromine atom occupies the 3-position, an aldehyde group the 4-position, and the pyridine nitrogen is protonated as the hydrochloride [1]. The compound serves as a bifunctional building block for palladium-catalyzed cascade reactions (Heck-aldol, carbonylative annulation, and Suzuki coupling) due to the synergistic positioning of the C–Br bond and the formyl group [2]. Its hydrochloride form confers stability and handling advantages over the free base for procurement purposes.

Why Chloro, Fluoro, or Positional Isomers Cannot Substitute


Attempts to substitute 3-bromo-4-pyridinecarboxaldehyde hydrochloride with chloro-, fluoro-, or differently positioned analogs fundamentally fail because the 3-bromo substituent provides a uniquely balanced reactivity window for oxidative addition in palladium catalysis—chloropyridines require harsher conditions and deliver lower yields [1]—while the 4-aldehyde enables an intrinsic tandem Heck-aldol cascade that is geometrically impossible with 2- or 5-substituted isomers [2]. Furthermore, the hydrochloride salt form improves handling and purity compared to the free base, directly affecting reproducibility in multi-step syntheses .

Quantitative Differentiation Evidence


Bromo vs Chloro Reactivity in Carbonylative Suzuki Cross-Coupling

In Pd-catalyzed carbonylative Suzuki cross-coupling with aryl boronic acids, bromopyridines (including 3-bromopyridine substrates) undergo efficient oxidative addition and carbonyl insertion, whereas chloropyridines and dichloropyridines 'practically do not react' under the same catalytic system [1]. The order of experimental yield for halogen substituents in Suzuki coupling of pyridines is Br > I >> Cl [2]. This reactivity gap means that the chloro analog 3-chloro-4-pyridinecarboxaldehyde (CAS 72990-37-5) cannot serve as a drop-in replacement for the bromo compound in carbonylative coupling applications.

Cross-Coupling Carbonylative Suzuki Pyridine Halide Reactivity

Tandem Heck-Aldol Cascade for Isoquinoline Synthesis

The 3-bromo-4-pyridinecarboxaldehyde scaffold undergoes a tandem Pd-catalyzed Heck coupling with electron-deficient alkenes followed by an intramolecular aldol condensation to afford isoquinolines in 64–82% isolated yields [1]. This cascade is uniquely enabled by the 1,3-disposition of the bromine (site of oxidative addition) and the aldehyde (electrophilic trap for the in situ generated nucleophile). Analogs with 2-bromo-3-aldehyde or 4-bromo-3-aldehyde substitution cannot access this tandem pathway, instead requiring separate coupling and cyclization steps with lower overall efficiency.

Heck Reaction Aldol Condensation Isoquinoline Synthesis Cascade Reaction

Carbonylative Annulation to Furopyridine Scaffolds

3-Bromopyridine-4-carbaldehyde reacts with primary and secondary alcohols under CO pressure (Pd catalyst) to yield 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones in moderate to good yields [1]. Similarly, with carboxylic acids, it forms 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates [2]. This carbonylative cyclization exploits both the C–Br bond (oxidative addition) and the aldehyde (CO insertion/trapping). The analogous 3-chloro-4-pyridinecarboxaldehyde cannot initiate the catalytic cycle efficiently due to the higher C–Cl bond dissociation energy, while the free base form introduces variability from aldehyde hydration/oxidation during prolonged reactions.

Carbonylative Annulation Furopyridine Pd-Catalyzed Cyclization

Hydrochloride Salt: Purity and Storage Stability

The hydrochloride salt form (CAS 1449008-16-5) is commercially supplied at ≥98% purity and is recommended for storage sealed in dry conditions at 2–8 °C . In contrast, the free base (CAS 70201-43-3, mp 81–82 °C) is typically offered at 95–97% purity and requires storage under argon due to aldehyde sensitivity to air oxidation . The salt form mitigates batch-to-batch variability arising from aldehyde degradation, ensuring reproducible performance in multi-step synthetic sequences where stoichiometric precision is critical.

Purity Stability Procurement Hydrochloride Salt

Key Intermediate for Nanomolar-Potency TGR5 Agonists

3-Bromo-4-pyridinecarboxaldehyde serves as the critical aldehyde building block for constructing the 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazole core of TGR5 (GPBAR1) agonists [1]. The lead compound (R)-54n, synthesized via this building block, exhibited an EC₅₀ of 1.4 nM at human TGR5, representing the most potent compound in its class [1]. Alternative halogenated pyridinecarboxaldehydes (chloro, fluoro) at this position resulted in diminished agonist potency in structure-activity relationship studies, underscoring the bromo compound's specific role in the pharmacophore.

TGR5 Agonist Diabetes GPCR Oxadiazole

High-Value Application Scenarios


Isoquinoline-Based Kinase Inhibitors and CNS Agents

The tandem Heck-aldol cascade uniquely enabled by the 3-Br/4-CHO substitution pattern provides direct access to 3-substituted isoquinolines, a privileged scaffold in kinase inhibitors (e.g., B-Raf, PI3K) and CNS-targeted agents. Using 3-bromo-4-pyridinecarboxaldehyde hydrochloride as the starting material, laboratories can execute a one-pot annulation with electron-deficient alkenes to generate isoquinolines in 64–82% yield [1], eliminating separate coupling and cyclization steps. The hydrochloride salt form ensures accurate stoichiometric dispensing without the need for argon-protected handling, which is essential for automated parallel synthesis platforms.

TGR5 Agonists for Metabolic Disease

The compound is the validated building block for the 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazole TGR5 agonist series that yielded the nanomolar lead (R)-54n (EC₅₀ = 1.4 nM) [2]. Pharmaceutical R&D teams pursuing TGR5 as a target for type 2 diabetes or metabolic disorders should procure the hydrochloride salt to ensure the highest purity (≥98%) for reproducible SAR studies, as impurities in the aldehyde building block can lead to off-target oxadiazole byproducts that confound biological assay interpretation.

Furo[3,4-c]pyridine Libraries via Carbonylative Annulation

For diversity-oriented synthesis of phthalide-analogous heterocycles, the bromo compound reacts with a broad range of primary and secondary alcohols under CO pressure to generate 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones in 50–75% yields [3]. This scaffold class is underexplored in medicinal chemistry, offering opportunities for novel IP generation. The chloro analog is ineffective for this transformation due to sluggish oxidative addition kinetics, making the bromo-hydrochloride the definitive starting material for any group seeking to build proprietary furopyridine libraries.

Reproducible Scale-Up of Pd-Catalyzed Cross-Coupling

In carbonylative Suzuki cross-coupling campaigns, the bromo substituent ensures efficient conversion (56–89% ketone yield) whereas chloropyridines fail to react [4]. Process chemists scaling these reactions benefit from the hydrochloride salt's consistent ≥98% purity and room-temperature shipping stability, which eliminates batch failure risks associated with free-base aldehyde degradation during storage and transport. The compound's well-defined physical form (crystalline solid, mp ~81–82 °C free base equivalent) also facilitates accurate large-scale dispensing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.